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molecular formula C13H16BrNO2 B141010 tert-Butyl 5-bromoindoline-1-carboxylate CAS No. 261732-38-1

tert-Butyl 5-bromoindoline-1-carboxylate

Cat. No. B141010
M. Wt: 298.18 g/mol
InChI Key: UOCVSZYBRMGQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394828B2

Procedure details

A solution of 5-bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (4.0 g, 13.5 mmol), tributylamine and bis-triphenylphosphinopalladium(II) chloride (0.65 g, 0.926 mmol) in methanol was sealed in a Parr pressure apparatus and pressurized with 600 psi of carbon monoxide. The solution was heated at 100° C. for one week. The vessel was cooled to room temperature and the gas vented. The solution was filtered, and the solvent was evaporated in vacuo. The residue was purified by flash chromatography, on silica gel eluted with 10-40% ethyl acetate in hexane to give the product mixed with tributylamine, 2.5 g (67%). The product was used without further purification in the subsequent step.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13](Br)=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CCCC)CCCC)CCC.[C]=O>CO.C1(P([Pd-](Cl)P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:5][C:6]([C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]2)=[O:7] |^3:30|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=CC(=CC=C12)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.65 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)[Pd-](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography, on silica gel
WASH
Type
WASH
Details
eluted with 10-40% ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
The product was used without further purification in the subsequent step

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1C=C2CCN(C2=CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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